4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a 2-[(2-methyl-2-propenyl)oxy]ethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-methyl-2-propenyl alcohol.
Etherification: The 2-methyl-2-propenyl alcohol undergoes etherification with an appropriate alkylating agent to form 2-[(2-methyl-2-propenyl)oxy]ethyl intermediate.
Substitution Reaction: This intermediate is then reacted with piperidine under controlled conditions to form the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring or the ether group.
Reduction: Reduced forms of the compound, potentially altering the piperidine ring or the ether linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Employed in the development of new materials or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may:
Bind to Receptors: Interact with specific receptors, altering their activity.
Inhibit Enzymes: Act as an inhibitor for certain enzymes, affecting metabolic pathways.
Modulate Pathways: Influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine
- 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine acetate
- 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine sulfate
Uniqueness
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to its non-salt counterparts. This uniqueness makes it particularly valuable in certain chemical and pharmaceutical applications where these properties are crucial.
Properties
IUPAC Name |
4-[2-(2-methylprop-2-enoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)9-13-8-5-11-3-6-12-7-4-11;/h11-12H,1,3-9H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIBHOWIXUDNON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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